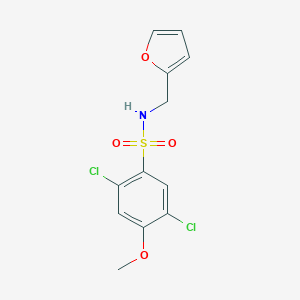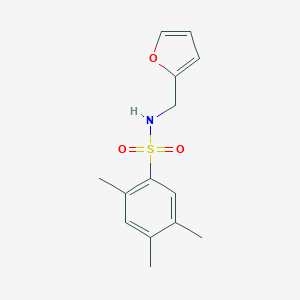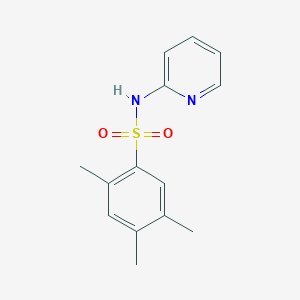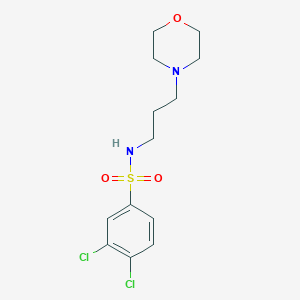
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide, also known as DMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to inhibit the activity of the TRPV1 channel, which is involved in pain perception. It has also been shown to affect the release of glutamate and GABA, which are critical in neuronal signaling.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the TRPV1 channel, which is involved in pain perception. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to affect the release of neurotransmitters, such as glutamate and GABA, which play a critical role in neuronal signaling. Additionally, 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have an effect on the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide is also highly soluble in water, which makes it easy to use in aqueous solutions. However, there are also some limitations to the use of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have an inhibitory effect on the activity of certain enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide in scientific research. One area of interest is the development of new drugs that target the TRPV1 channel, which is involved in pain perception. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have an inhibitory effect on this channel, and further research could lead to the development of new pain medications. Additionally, 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide could be used in the development of new treatments for neurological disorders, such as epilepsy and Parkinson's disease. Finally, further research could be conducted to better understand the mechanism of action of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide, which could lead to the development of new drugs that target ion channels and neurotransmitter release.
Méthodes De Synthèse
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 3,4-dichlorobenzenesulfonyl chloride with morpholine and 3-chloropropanol. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
Applications De Recherche Scientifique
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain perception. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to have an effect on the release of neurotransmitters, such as glutamate and GABA, which play a critical role in neuronal signaling.
Propriétés
IUPAC Name |
3,4-dichloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c14-12-3-2-11(10-13(12)15)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPAGQNWAPAJKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)

![7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B511503.png)


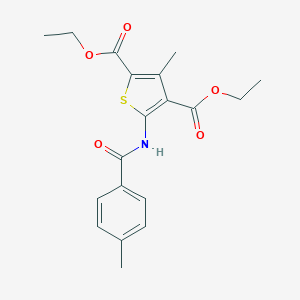
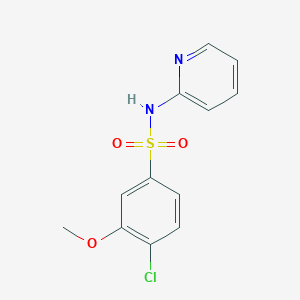
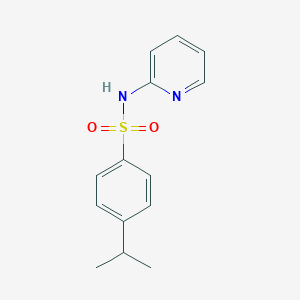
![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)
